2-phenoxy-N-{4-[4-(2-phenoxybenzamido)phenyl]-1,3-thiazol-2-yl}benzamide
Overview
Description
2-phenoxy-N-{4-[4-(2-phenoxybenzamido)phenyl]-1,3-thiazol-2-yl}benzamide is a complex organic compound that features a thiazole ring, phenoxy groups, and benzamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-{4-[4-(2-phenoxybenzamido)phenyl]-1,3-thiazol-2-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-phenoxybenzamide and 4-(2-phenoxybenzamido)phenylthiazole. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include phenol derivatives, thiazole precursors, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production. The use of high-throughput screening and process optimization ensures that the industrial methods are both cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-{4-[4-(2-phenoxybenzamido)phenyl]-1,3-thiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones.
Reduction: The benzamide functionalities can be reduced to amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-phenoxy-N-{4-[4-(2-phenoxybenzamido)phenyl]-1,3-thiazol-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiplasmodial activity and potential use in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-{4-[4-(2-phenoxybenzamido)phenyl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thiazole ring and phenoxy groups play a crucial role in the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
2-phenoxyethanol: A simpler phenoxy compound with applications in cosmetics and pharmaceuticals.
Phenoxyacetamide derivatives: Compounds with similar structural motifs used in medicinal chemistry.
Thiazole derivatives: Compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-phenoxy-N-{4-[4-(2-phenoxybenzamido)phenyl]-1,3-thiazol-2-yl}benzamide is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
IUPAC Name |
2-phenoxy-N-[4-[2-[(2-phenoxybenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H25N3O4S/c39-33(28-15-7-9-17-31(28)41-26-11-3-1-4-12-26)36-25-21-19-24(20-22-25)30-23-43-35(37-30)38-34(40)29-16-8-10-18-32(29)42-27-13-5-2-6-14-27/h1-23H,(H,36,39)(H,37,38,40) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQNLXPYSXGBMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C4=CSC(=N4)NC(=O)C5=CC=CC=C5OC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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